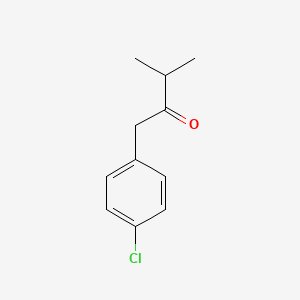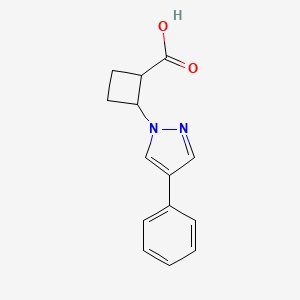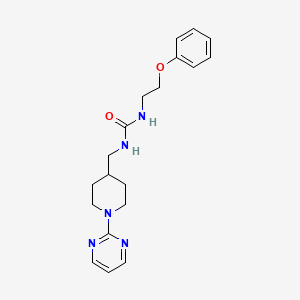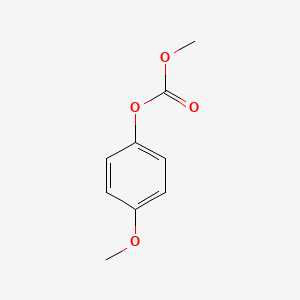
1-(4-Chlorophenyl)-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-methylbutan-2-one, commonly known as 4-chloro-3-methylbutanone, is an organic compound belonging to the ketone family. It is a colorless liquid that has a low boiling point and is insoluble in water. 4-chloro-3-methylbutanone is used in many scientific and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, resins, and other materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been utilized in various synthesis processes. For instance, Shen De-long (2007) highlighted a synthetic method using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials, yielding high purity and yield rates, showcasing its effectiveness in organic synthesis processes (Shen De-long, 2007).
- A study by A. Casy, J. L. Myers, and P. Pocha (1966) explored the acid-catalyzed elimination of related compounds, indicating the chemical reactivity and potential in synthetic organic chemistry (A. Casy et al., 1966).
- Nazeer et al. (2020) synthesized various derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, showcasing the compound's role in creating derivatives with potential electronic and optical applications (Nazeer et al., 2020).
Pharmaceutical and Biological Research
- Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, indicating the compound's potential in pharmacological research and drug development (Croston et al., 2002).
- Ibrahim A. Al-Suwaidan et al. (2015) evaluated the antitumor activity of certain derivatives, emphasizing the compound's role in antitumor studies and potential therapeutic applications (Ibrahim A. Al-Suwaidan et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 1-(4-Chlorophenyl)-3-methylbutan-2-one are currently unknown. This compound is structurally similar to some indole derivatives , which are known to interact with a variety of targets, including enzymes, receptors, and ion channels.
Mode of Action
It’s worth noting that indole derivatives, which share structural similarities with this compound, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are typically mediated through interactions with various cellular targets, leading to changes in cellular function.
Biochemical Pathways
The biochemical pathways affected by this compound are not well characterized. Given the structural similarity to indole derivatives, it’s possible that this compound may interact with similar biochemical pathways. Indole derivatives are known to interact with a variety of biochemical pathways, often leading to changes in cellular function .
Result of Action
Based on its structural similarity to indole derivatives, it’s possible that this compound may exhibit a range of biological activities, as mentioned earlier .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBVFARIMNOUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65248-53-5 |
Source


|
| Record name | 1-(4-chlorophenyl)-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)
![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)


![N-(2,5-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2452570.png)


![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2452578.png)
![1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2452582.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)

